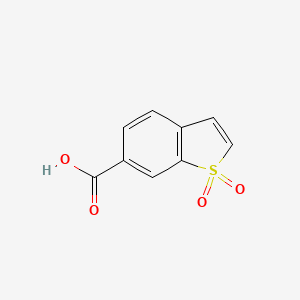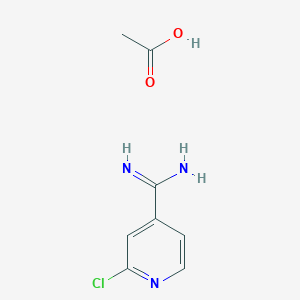
2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,8-Diméthylquinoléin-2-yl)oxy)éthanamine est un composé chimique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé présente un cycle quinoléine substitué par des groupes diméthyle aux positions 4 et 8, et un groupe éthanamine attaché par l'intermédiaire d'un atome d'oxygène à la position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-((4,8-diméthylquinoléin-2-yl)oxy)éthanamine implique généralement les étapes suivantes :
Formation du cycle quinoléine : Le cycle quinoléine peut être synthétisé en utilisant des méthodes classiques telles que la synthèse de Skraup, de Doebner-Miller ou de Friedländer.
Substitution par des groupes diméthyle :
Attachement du groupe éthanamine : La dernière étape implique la réaction de substitution nucléophile où le groupe éthanamine est introduit par l'intermédiaire d'une liaison éther à la position 2 du cycle quinoléine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Cela inclut l'utilisation de catalyseurs efficaces, des conditions de température et de pression contrôlées et des techniques de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
2-((4,8-Diméthylquinoléin-2-yl)oxy)éthanamine subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Divers nucléophiles tels que les amines, les thiols et les alcools.
Principaux produits formés
Oxydation : N-oxydes de quinoléine.
Réduction : Dérivés de tétrahydroquinoléine.
Substitution : Dérivés de quinoléine substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
2-((4,8-Diméthylquinoléin-2-yl)oxy)éthanamine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de dérivés de quinoléine plus complexes.
Médecine : Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industrie : Utilisé dans le développement de colorants, de catalyseurs et de matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 2-((4,8-diméthylquinoléin-2-yl)oxy)éthanamine implique son interaction avec des cibles moléculaires telles que les enzymes, les récepteurs et l'ADN. Le composé peut inhiber l'activité enzymatique, moduler la fonction des récepteurs et s'intercaler dans l'ADN, ce qui entraîne divers effets biologiques . Les voies spécifiques impliquées dépendent du contexte biologique et de la molécule cible.
Applications De Recherche Scientifique
2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((4,8-Dimethylquinolin-2-yl)oxy)ethanamine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor function, and intercalate into DNA, leading to various biological effects . The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Le composé parent ayant une structure similaire mais sans les substitutions diméthyle et éthanamine.
4,8-Diméthylquinoléine : Structure similaire mais sans le groupe éthanamine.
2-((Quinoléin-2-yl)oxy)éthanamine : Structure similaire mais sans les groupes diméthyle.
Unicité
2-((4,8-Diméthylquinoléin-2-yl)oxy)éthanamine est unique en raison de la présence de groupes diméthyle et du fragment éthanamine, qui confèrent des propriétés chimiques et biologiques distinctes. Ces substitutions améliorent sa réactivité et son potentiel d'interaction avec diverses cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Numéro CAS |
801167-09-9 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-(4,8-dimethylquinolin-2-yl)oxyethanamine |
InChI |
InChI=1S/C13H16N2O/c1-9-4-3-5-11-10(2)8-12(15-13(9)11)16-7-6-14/h3-5,8H,6-7,14H2,1-2H3 |
Clé InChI |
NOFFTVDKASINNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=N2)OCCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)









